Repaglinide Methyl Ester

Description

Overview of the Meglitinide Class of Insulin (B600854) Secretagogues

The meglitinides, or glinides, represent a class of oral antidiabetic drugs designed for the treatment of type 2 diabetes. wikipedia.org Structurally distinct from sulfonylureas, they function as insulin secretagogues, stimulating the release of insulin from pancreatic β-cells. diabetesjournals.orgoxjournal.org The mechanism of action involves binding to ATP-dependent potassium (KATP) channels on the cell membrane of these β-cells. wikipedia.orgnumberanalytics.com This binding leads to the closure of the channels, causing membrane depolarization and the opening of voltage-gated calcium channels. numberanalytics.com The subsequent influx of calcium into the cell triggers the secretion of insulin. numberanalytics.com

Repaglinide (B1680517), a carbamoylmethyl benzoic acid derivative, is a prominent member of this class. nih.govresearchgate.net Like other meglitinides, its action is dependent on the presence of functioning β-cells in the pancreas. diabetesjournals.org Meglitinides are characterized by a rapid onset and short duration of action, which makes them effective in controlling blood glucose levels after meals. oxjournal.orgnumberanalytics.com

Rationale for Chemical Modification and Esterification of Bioactive Compounds

Esterification, the process of converting a carboxylic acid to an ester, is a common and versatile modification technique. In drug development, it can be employed for several reasons:

Improving Bioavailability: By converting a polar carboxylic acid group into a less polar ester, the lipophilicity of a drug can be increased, potentially enhancing its absorption and ability to cross biological membranes. mdpi.com

Acting as a Pro-drug: An ester derivative may be inactive itself but is converted back to the active carboxylic acid form within the body by enzymes called esterases. This approach can be used to improve absorption, distribution, metabolism, and excretion (ADME) properties.

Facilitating Synthesis and Purification: Carboxylic acid groups can be temporarily protected as esters during complex chemical syntheses to prevent unwanted side reactions. The ester group is later removed in a deprotection step to yield the final active molecule. uni-mainz.de

Creating Analytical Standards: Ester derivatives of a drug are often synthesized as reference standards for impurities. The presence of such esters in a final drug product can indicate degradation or by-products from the manufacturing process. Their availability as pure reference materials is crucial for developing and validating analytical methods to ensure the quality and purity of the active pharmaceutical ingredient (API). researchgate.netfigshare.com

Academic and Research Significance of Repaglinide Methyl Ester Investigations

This compound is primarily significant as a key intermediate in certain synthetic pathways of Repaglinide and as a potential process-related impurity. uni-mainz.de In the synthesis of radiolabeled Repaglinide, for instance, a methyl ester-protected version of the molecule is used as an intermediate. uni-mainz.de The ester group serves to protect the carboxylic acid functionality during preceding chemical steps, and it is subsequently hydrolyzed (saponified) to yield the final Repaglinide molecule. uni-mainz.de

The study of this compound is therefore critical for pharmaceutical quality control. Regulatory bodies require that all impurities in a drug substance above a certain threshold be identified, quantified, and characterized. researchgate.net As a potential by-product, residual this compound from an incomplete hydrolysis step or from side reactions could be present in the final API. Therefore, its investigation is essential for:

Purity Analysis: Developing sensitive analytical methods to detect and quantify its presence in bulk Repaglinide. ingentaconnect.com

Process Optimization: Understanding the conditions under which it is formed allows for the optimization of the manufacturing process to minimize its generation, ensuring the final product meets high purity standards. google.com

Reference Standard Qualification: Its synthesis and isolation in a pure form are necessary to create a certified reference material for analytical testing. sigmaaldrich.com

Research Objectives and Scope for this compound Studies

The primary research objectives for studies involving this compound are centered on its role as a synthetic intermediate and impurity. The scope of these investigations is typically confined to analytical chemistry and process chemistry.

Key Research Objectives:

Synthesis and Isolation: To develop efficient and scalable synthetic routes to produce high-purity this compound to serve as an analytical standard. researchgate.netfigshare.com

Structural Characterization: To unequivocally confirm the chemical structure of the compound using advanced spectroscopic techniques. medjpps.com This includes methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. medjpps.comarabjchem.org

Analytical Method Development: To create and validate robust and sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the separation and quantification of this compound from Repaglinide and other related substances. researchgate.netingentaconnect.cominnovareacademics.in

Formation Pathway Analysis: To investigate the reaction kinetics and conditions (e.g., temperature, pH, reagents) that lead to the formation of this compound during the synthesis of Repaglinide. This knowledge is crucial for implementing effective control strategies in the manufacturing process.

The research findings from these studies are vital for ensuring the quality, consistency, and safety of the final Repaglinide drug product by controlling its impurity profile.

Interactive Data Table: Analytical Methods for Repaglinide and Related Substances

This table summarizes various analytical techniques reported for the analysis of Repaglinide, which are applicable for detecting and quantifying impurities like this compound.

| Method | Column/Stationary Phase | Mobile Phase/Buffer | Detection | Application |

| UPLC | Not specified | Not specified | Not specified | Detection of unknown impurities in bulk drug batches. researchgate.net |

| HPLC | C18 column (250 mm × 4.6 mm, 5µm) | 30 mmol·L-1 potassium dihydrogen phosphate (B84403) (pH 3.2) and acetonitrile (B52724) | 240 nm | Determination of related substances in compound tablets. ingentaconnect.com |

| RP-HPLC | C18 column | Mobile phase with UV detector | 245 nm | Determination in pharmaceutical formulations. researchgate.net |

| HPTLC | Silica (B1680970) Gel-60 F-254 TLC plate | Chloroform:methanol (B129727):ammonia (4.5:0.8:0.05 v/v) | UV at 288 nm | Quantitative estimation in pharmaceutical formulation. innovareacademics.in |

| LC-MS/MS | Not specified | Not specified | Mass Spectrometry | Characterization of forced degradation products. mdpi.com |

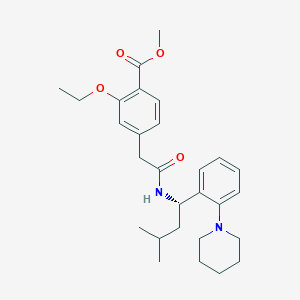

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H38N2O4 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

methyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |

InChI |

InChI=1S/C28H38N2O4/c1-5-34-26-18-21(13-14-23(26)28(32)33-4)19-27(31)29-24(17-20(2)3)22-11-7-8-12-25(22)30-15-9-6-10-16-30/h7-8,11-14,18,20,24H,5-6,9-10,15-17,19H2,1-4H3,(H,29,31)/t24-/m0/s1 |

InChI Key |

SCBYNJUGBBPDPG-DEOSSOPVSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Repaglinide Methyl Ester

Chemical Synthesis Pathways for Repaglinide (B1680517) Methyl Ester Formation

The formation of Repaglinide Methyl Ester, chemically known as 2-(4-(methoxycarbonyl)-3-ethoxyphenyl)acetic acid, is primarily achieved through the esterification of its corresponding carboxylic acid precursors. This transformation is a critical step to prepare the molecule for subsequent coupling reactions.

The most common method for synthesizing this compound is the Fischer esterification of a dicarboxylic acid precursor, such as (4-Carboxy-3-ethoxy-phenyl) acetic acid. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.com The acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.comyoutube.com The reaction is reversible and driven towards the formation of the ester by using a large excess of methanol, which often serves as the solvent as well.

Another patented approach involves the esterification of the precursor using dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. google.com This method provides an alternative route to the methyl ester under different reaction conditions.

(4-Carboxy-3-ethoxy-phenyl) acetic acid + CH₃OH ⇌ 2-(4-(methoxycarbonyl)-3-ethoxyphenyl)acetic acid + H₂O

Optimizing the reaction conditions for the synthesis of this compound is crucial for maximizing yield, minimizing reaction time, and ensuring high purity. Modern synthetic chemistry has employed various techniques to enhance the efficiency of Fischer esterification. One significant advancement is the use of microwave-assisted organic synthesis (MAOS). semanticscholar.orgresearchgate.netusm.my

Microwave irradiation in a sealed vessel allows the reaction to be conducted at temperatures above the boiling point of the solvent, which can dramatically accelerate the reaction rate. researchgate.net Studies on substituted benzoic acids have shown that parameters such as temperature, irradiation time, and the choice of solvent and catalyst can be fine-tuned to achieve optimal results. researchgate.netresearchgate.net For instance, the highest yields are often obtained at temperatures around 130°C with short irradiation times. researchgate.net The choice of alcohol is also critical, with primary alcohols like methanol generally providing higher yields compared to secondary or tertiary alcohols. researchgate.net

Below is an interactive data table summarizing the optimization of Fischer esterification for substituted benzoic acids, which provides a model for the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Result |

| Temperature | 110°C | 130°C | 150°C | Higher temperatures generally increase reaction rate, with 130°C often being optimal. researchgate.net |

| Irradiation Time | 5 min | 10 min | 15 min | Yield increases with time, plateauing after a certain point (e.g., 15 minutes). researchgate.net |

| Catalyst | H₂SO₄ | TsOH | Acidic Ionic Liquids | All are effective, with the choice depending on specific substrate and conditions. researchgate.netresearchgate.net |

| Solvent (Alcohol) | Methanol | Ethanol | Butanol | Primary alcohols give the best yields. researchgate.net |

Repaglinide is a chiral molecule, with the pharmacologically active form being the (S)-enantiomer. However, the synthesis of the this compound portion of the molecule, 2-(4-(methoxycarbonyl)-3-ethoxyphenyl)acetic acid, does not involve a chiral center. Therefore, stereoselective synthesis approaches are not applicable to this specific intermediate.

The stereochemistry of the final Repaglinide molecule is introduced through a different key intermediate, the chiral amine (S)-(+)-1-(2-piperidine phenyl)-3-methyl n-butylamine. patsnap.com This chiral amine is synthesized separately using stereoselective methods. mdpi.com The non-chiral this compound (or a related activated derivative) is then coupled with the chiral amine in a later step to form the amide bond, thereby establishing the stereocenter in the final product.

This compound as a Synthetic Intermediate

The primary role of this compound in the synthesis of Repaglinide is to serve as a protected form of the carboxylic acid, facilitating the key amide bond-forming reaction.

In multi-step organic syntheses, particularly in peptide and amide bond formation, protecting groups are essential to prevent unwanted side reactions. ucalgary.calibretexts.org The carboxylic acid group is acidic and its corresponding carboxylate (formed under basic or neutral conditions) is a poor electrophile. The amine group, on the other hand, is nucleophilic and basic. Attempting to directly couple an unprotected dicarboxylic acid precursor with an amine would lead to a mixture of products and inefficient reaction, primarily due to acid-base reactions between the two starting materials.

By converting one of the carboxylic acid groups to a methyl ester, the acidity of that functional group is masked. ddugu.ac.inslideshare.net The ester group is chemically inert under the conditions required for amide bond formation. This protection strategy allows the other carboxylic acid group on the precursor molecule to be activated (e.g., by converting it to an acyl chloride) and then reacted selectively with the chiral amine intermediate, (S)-(+)-1-(2-piperidine phenyl)-3-methyl n-butylamine, to form the desired amide linkage. patsnap.com

Once the amide bond is successfully formed, the methyl ester protecting group must be removed to reveal the free carboxylic acid of the final Repaglinide molecule. This deprotection is typically achieved through a process called saponification, which is the base-catalyzed hydrolysis of an ester. operachem.commasterorganicchemistry.com

The ester intermediate is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). operachem.comresearchgate.net The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol. The reaction is essentially irreversible because the final step is a highly favorable acid-base reaction between the carboxylic acid product and the alkoxide by-product. masterorganicchemistry.com A final acidification step (workup) with an acid like HCl is required to neutralize the carboxylate salt and generate the final repaglinide molecule with its free carboxylic acid. operachem.com

The general conditions for saponification are summarized in the table below.

| Parameter | Typical Condition |

| Base | NaOH, KOH, or LiOH operachem.comresearchgate.net |

| Solvent | A mixture of water and an organic solvent like THF or methanol operachem.com |

| Temperature | Room temperature to reflux operachem.com |

| Workup | Acidification with a strong acid (e.g., 1N HCl) operachem.com |

Radiochemical Synthesis of Methylated Repaglinide Analogs

The radiochemical synthesis of methylated repaglinide analogs is a critical process for developing tracers for PET imaging. These methods are designed to incorporate a positron-emitting isotope into the repaglinide molecule, enabling its detection in vivo.

Evaluation of Radiochemical Yield and Purity

The success of any radiochemical synthesis is determined by its radiochemical yield and purity. These parameters are crucial for ensuring the quality and safety of the resulting radiotracer for imaging studies.

The evaluation of radiochemical purity is typically performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). sums.ac.irunm.edu These methods separate the desired radiolabeled compound from any unreacted starting materials or radiolabeled impurities. unm.edu

Table 1: Summary of Radiochemical Synthesis Data for Repaglinide Analogs

| Radiotracer | Radionuclide | Radiochemical Yield | Synthesis Time | Radiochemical Purity | Specific Activity |

| [11C]methoxy-repaglinide | Carbon-11 | 35% | 55 min | >99% | 40-70 GBq/µmol |

| [18F]repaglinide | Fluorine-18 | 20% | 135 min | >98% | 50-60 GBq/µmol |

Following a comprehensive search for preclinical pharmacological data specifically on the chemical compound "this compound," it has been determined that there is no available scientific literature matching the detailed outline provided. The existing body of research focuses exclusively on Repaglinide .

Therefore, this article cannot be generated as requested due to the absence of specific preclinical data for this compound concerning its:

Ligand-receptor binding affinity to pancreatic KATP channels

Modulation of ion channel activity in isolated beta-cells

Effects on membrane depolarization and calcium influx

Comparative insulinotropic effects with Repaglinide

Glucose-dependent insulin (B600854) secretion

Glucose uptake and utilization in cellular models

All available research and data pertain to the parent compound, Repaglinide. Adhering to the strict instruction to focus solely on this compound, the generation of the requested content is not possible.

Preclinical Pharmacological Investigations of Repaglinide Methyl Ester

Evaluation in Animal Models

Assessment of Insulin (B600854) Secretion Profiles in Preclinical Species

Repaglinide (B1680517) is characterized by its rapid and short-acting stimulation of insulin secretion from pancreatic β-cells. Preclinical studies in animal models have consistently demonstrated this profile, which is dependent on ambient glucose concentrations.

In rats, Repaglinide administration leads to a more rapid increase in plasma insulin levels compared to sulfonylureas like glibenclamide or glimepiride. nih.gov This swift onset of action is a hallmark of its class. The insulinotropic effect is mediated by the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, which leads to depolarization and an influx of calcium ions, ultimately triggering insulin exocytosis. nih.gov

Studies using isolated mouse islets have further detailed this mechanism. At a glucose concentration of 4.4 mM, Repaglinide was found to induce insulin secretion with a gradually increasing first phase, a dynamic profile distinct from that of glimepiride. nih.gov However, at a higher glucose concentration of 8.8 mM, the insulin secretion dynamics became similar to those of glimepiride. nih.gov This glucose-dependent action is a key feature of Repaglinide's effect on insulin release. The combination of Repaglinide with glucagon-like peptide-1 (GLP-1) has been shown to significantly augment insulin secretion. nih.gov

It is crucial to note that the insulin-releasing effect of Repaglinide is contingent on the presence of glucose; it does not provoke insulin release in the absence of glucose, nor does it interfere with the biosynthesis of proinsulin. nih.gov

Comparative Antihyperglycemic Efficacy Studies in Diabetic Animal Models

The efficacy of Repaglinide in controlling high blood sugar has been validated in various diabetic animal models. In streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for type 1 diabetes, Repaglinide has been shown to be effective as an insulin-releasing agent. clinpgx.org In models of type 2 diabetes, established using high-fat diets and chemical induction, Repaglinide effectively reduces postprandial hyperglycemia. clinpgx.org

Comparative studies highlight the potency of Repaglinide. In fasted rats, Repaglinide demonstrated a significantly higher potency than glibenclamide. clinpgx.org The effective dose for hypoglycemic action was found to be substantially lower for Repaglinide compared to glibenclamide after both intravenous and oral administration. clinpgx.org Similarly, in glucose-loaded rats, Repaglinide exerted a very strong antihyperglycemic effect. wikipedia.org In beagle dogs, Repaglinide also showed a pronounced and long-lasting hypoglycemic effect, although the corresponding increase in insulin levels was transient. wikipedia.org

| Animal Model | Compound | Parameter (ED50) | Route of Administration | Finding | Citation |

|---|---|---|---|---|---|

| Fasted Rats | Repaglinide | Hypoglycemic Action | Intravenous | 10.4 µg/kg | clinpgx.org |

| Fasted Rats | Glibenclamide | Hypoglycemic Action | Intravenous | 70.3 µg/kg | clinpgx.org |

| Fasted Rats | Repaglinide | Hypoglycemic Action | Oral | 15.6 µg/kg | clinpgx.org |

| Fasted Rats | Glibenclamide | Hypoglycemic Action | Oral | 203.2 µg/kg | clinpgx.org |

| Beagle Dogs | Repaglinide | Hypoglycemic Effect | Not Specified | 28.3 µg/kg | wikipedia.org |

Influence on Gene Expression of Glucose Homeostasis Enzymes (e.g., GLUD1, GLUT2, GCK, G6PC, PCK1, PCK2) in Animal Tissues

The influence of Repaglinide and its analogs on the genetic regulation of glucose metabolism has been a subject of investigation. A study on a novel Repaglinide analog, 2-methoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethoxy)benzoic acid (OXR), in STZ-induced diabetic rats provided specific insights into its effect on key pancreatic genes.

Administration of OXR was found to promote insulin secretion primarily through the upregulation of the messenger RNA (mRNA) expression of glutamate (B1630785) dehydrogenase 1 (GLUD1), glucose transporter 2 (GLUT2), and glucokinase (GCK) in the pancreas. wikipedia.org These genes are critical for glucose sensing and metabolism in pancreatic β-cells, which are central to insulin secretion.

| Gene | Protein Name | Function in Glucose Homeostasis | Observed Effect of Repaglinide Analog (OXR) | Citation |

|---|---|---|---|---|

| GLUD1 | Glutamate Dehydrogenase 1 | Metabolizes glutamate, influencing insulin secretion. | Upregulation of mRNA expression in pancreas. | wikipedia.org |

| GLUT2 (SLC2A2) | Glucose Transporter 2 | Facilitates glucose uptake into pancreatic β-cells. | Upregulation of mRNA expression in pancreas. | wikipedia.org |

| GCK | Glucokinase | Acts as a glucose sensor in pancreatic β-cells. | Upregulation of mRNA expression in pancreas. | wikipedia.org |

The direct influence of Repaglinide or its analogs on the expression of key hepatic gluconeogenic enzymes such as Glucose-6-Phosphatase (G6PC) and Phosphoenolpyruvate Carboxykinase (PCK1, PCK2) is not as well-documented in available preclinical studies. These enzymes play a pivotal role in hepatic glucose production, a process that is often dysregulated in diabetes.

Investigation of Neuroprotective Effects in Diabetic Neuropathy Animal Models

Recent preclinical research has explored the potential neuroprotective benefits of Repaglinide derivatives beyond their primary glucose-lowering effects. In a study using STZ-induced diabetic rats, a model for diabetic neuropathy, the novel Repaglinide analog OXR demonstrated significant neuroprotective properties. wikipedia.org

After five weeks of treatment, OXR was shown to reduce oxidative stress in the dorsal root ganglions (DRGs) of diabetic rats by significantly increasing the total antioxidant power and decreasing reactive oxygen species and lipid peroxidation. wikipedia.org Histological examination revealed that OXR restored pathophysiological damage in the DRG tissues induced by the diabetic state. wikipedia.org Furthermore, the administration of this analog led to an improvement in motor function in the rats with diabetic neuropathy. wikipedia.org These findings suggest that the neuroprotective effects are linked to both the compound's ability to lower blood glucose and its direct antioxidant actions within the nervous tissue. wikipedia.org

Metabolic Profiling and Enzyme Interactions of Repaglinide Methyl Ester

In Vitro Metabolic Stability and Biotransformation Pathways

Esterase-Mediated Hydrolysis in Hepatic Microsomes and Hepatocytes

No specific studies detailing the esterase-mediated hydrolysis of Repaglinide (B1680517) Methyl Ester in human hepatic microsomes or hepatocytes were identified. It is plausible that as a methyl ester, this compound could be a substrate for various esterases present in the liver and other tissues, leading to its hydrolysis to the parent compound, Repaglinide. However, without experimental data, the rate and extent of this conversion remain speculative.

Identification and Characterization of Metabolites, including Parent Repaglinide

There is no available literature that identifies or characterizes the metabolites formed directly from Repaglinide Methyl Ester. If hydrolysis to Repaglinide is the primary metabolic step, then the subsequent metabolites would likely be identical to those of Repaglinide itself, which include hydroxylated and oxidized derivatives. However, direct metabolism of the ester form before hydrolysis cannot be ruled out without specific research.

Quantitative Assessment of Metabolite Formation Rates

Quantitative data on the formation rates of any metabolites from this compound are not available.

Cytochrome P450 Enzyme System Interactions

Substrate Specificity and Contribution of CYP2C8 and CYP3A4 to Metabolism

No studies have been found that investigate the substrate specificity of this compound for cytochrome P450 enzymes, including CYP2C8 and CYP3A4. While the parent compound, Repaglinide, is a known substrate for both CYP2C8 and CYP3A4, it is unknown if the methyl ester derivative interacts with these enzymes in the same manner.

Evaluation of Enzyme Induction and Inhibition Potential

There is no available data evaluating the potential of this compound to induce or inhibit cytochrome P450 enzymes.

Transporter Interactions

Repaglinide is a well-established substrate for the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), a crucial uptake transporter located in the sinusoidal membrane of human hepatocytes. solvobiotech.comresearchgate.net The OATP1B1-mediated transport of repaglinide from the portal blood into liver cells is a critical step for its subsequent metabolism and elimination. solvobiotech.comnih.gov

The clinical significance of this interaction is underscored by pharmacogenomic studies. Genetic variations in the SLCO1B1 gene, which encodes the OATP1B1 transporter, are major determinants of the variability in how individuals process repaglinide. nih.govclinpgx.org For instance, the c.521T>C polymorphism in SLCO1B1 can lead to reduced transporter function, resulting in markedly increased plasma concentrations of repaglinide and a greater risk of hypoglycemia. clinpgx.orgnih.gov A study using a physiologically-based pharmacokinetic (PBPK) model estimated that the hepatic uptake clearance of repaglinide was reduced by 48% in individuals with the SLCO1B1 c.521CC genotype compared to the wild type. nih.gov

Furthermore, co-administration of drugs that inhibit OATP1B1 can lead to significant drug-drug interactions (DDIs). Potent OATP1B1 inhibitors like cyclosporine and gemfibrozil (B1671426) have been shown to substantially elevate repaglinide plasma concentrations by blocking its hepatic uptake. solvobiotech.comnih.govresearchgate.net

In addition to being a substrate, in vitro studies have demonstrated that repaglinide can also act as an inhibitor of OATP1B1. Research using stably transfected HEK cells that overexpress OATP1B1 showed that repaglinide inhibits the transporter-mediated uptake of probe substrates. nih.gov For example, repaglinide inhibited the uptake of bromosulfophthalein (BSP) and pravastatin. nih.gov

Table 1: In Vitro Inhibition of OATP1B1-Mediated Transport by Repaglinide

| OATP1B1 Substrate | Repaglinide Concentration | Effect |

|---|---|---|

| Bromosulfophthalein (BSP) | ~10 µM (IC₅₀) | Potent Inhibition |

| Pravastatin | 10 µM | Significant Inhibition |

This table summarizes the inhibitory effects of Repaglinide on the transport of known OATP1B1 substrates as observed in in vitro cell-based assays. nih.gov

Cross-Species Metabolic Comparisons Using In Vitro Models

Cross-species differences are a key consideration in drug metabolism studies. While direct comparative studies detailing the complete metabolic profile of repaglinide across multiple species are not extensively detailed in the provided search context, some insights can be drawn from in vitro models using liver microsomes from different species, such as rats and humans.

In humans, repaglinide is primarily eliminated through hepatic metabolism, catalyzed mainly by the cytochrome P450 enzymes CYP2C8 and CYP3A4. researchgate.netclinpgx.orgnih.gov This biotransformation results in the formation of several metabolites, including M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (formed by hydroxylation on the piperidine (B6355638) ring), which are inactive and primarily excreted in the bile. clinpgx.org

An in vitro study investigating the metabolic interaction between repaglinide and quercetin (B1663063) provided comparative data using both human liver microsomes (HLM) and rat liver microsomes (RLM). nih.gov The study found that quercetin inhibited the metabolism of repaglinide in both systems, but with different potencies. nih.gov

Table 2: Comparative Inhibition of Repaglinide Metabolism by Quercetin in Human and Rat Liver Microsomes

| In Vitro System | Inhibitor | Mean IC₅₀ Value (µM) |

|---|---|---|

| Human Liver Microsomes (HLM) | Quercetin | 3.0 |

This table shows the half-maximal inhibitory concentration (IC₅₀) of quercetin on repaglinide metabolism, indicating a higher potency of inhibition in human-derived microsomes compared to rat-derived microsomes. nih.gov

This difference in IC₅₀ values suggests that there are species-specific variations in the enzymatic pathways responsible for repaglinide metabolism or in the way the inhibitor interacts with the enzymes in each species. nih.gov Such findings highlight the importance of using human-derived in vitro systems for the most accurate prediction of metabolic pathways and potential drug interactions in humans.

Table of Mentioned Compounds

| Compound Name |

|---|

| Atorvastatin |

| Bromosulfophthalein (BSP) |

| Clarithromycin |

| Clopidogrel |

| Cyclosporine |

| Gemfibrozil |

| Metformin |

| Nateglinide |

| Nifedipine |

| Pravastatin |

| Quercetin |

| Repaglinide |

| Rosiglitazone |

| Telithromycin |

Prodrug Design and Biopharmaceutical Implications of Repaglinide Methyl Ester

Rationale for Repaglinide (B1680517) Methyl Ester as a Prodrug Strategy

Information not available in the public domain.

Enzymatic Hydrolysis Kinetics and Mechanisms for Active Drug Release

Information not available in the public domain.

Impact of Esterification on Membrane Permeability and Intestinal Absorption Mechanisms

Information not available in the public domain.

Preclinical Bioavailability Enhancement Studies

Information not available in the public domain.

Modified Pharmacokinetic Profiles of Repaglinide Methyl Ester and its Parent Drug in Animal Models

Information not available in the public domain.

Structure Activity Relationships Sar and Molecular Modeling of Repaglinide Methyl Ester Analogs

Influence of Methyl Ester Group on Ligand-Receptor Interactions (e.g., KATP Channel, SUR1 Subunit)

Repaglinide (B1680517) exerts its therapeutic effect by binding to and inhibiting the pancreatic ATP-sensitive potassium (KATP) channel, a complex composed of Kir6.2 pore-forming subunits and sulfonylurea receptor 1 (SUR1) regulatory subunits nih.govnih.govnih.gov. The binding of Repaglinide to the SUR1 subunit closes the channel, leading to beta-cell membrane depolarization and subsequent insulin (B600854) release nih.gov. The specific chemical features of Repaglinide are crucial for this interaction, and modification of these groups, such as converting the carboxylic acid to a methyl ester, would profoundly alter its binding affinity.

Structure-activity relationship studies have identified three essential pharmacophoric groups in Repaglinide and related benzoic acid derivatives that govern their hypoglycemic activity:

An acidic group (the carboxylic acid, COOH) nih.gov.

An amidic spacer (CONH) nih.gov.

An ortho residue to the carboxyl group (the ethoxy group) nih.gov.

The terminal carboxylic acid is a critical feature for high-affinity binding. This acidic moiety is believed to engage in key ionic or hydrogen-bonding interactions with specific amino acid residues within the SUR1 binding pocket. Cryo-electron microscopy studies have revealed that Repaglinide's binding site is located within the SUR1 subunit, where it makes contact with residues in the transmembrane domains nih.govrcsb.org.

The conversion of the carboxylic acid group of Repaglinide to a methyl ester (COOCH₃) would eliminate this crucial acidic proton and remove the potential for forming a key salt bridge or strong hydrogen bond. This chemical modification would likely lead to a significant reduction or complete loss of inhibitory activity at the KATP channel. The methyl ester is bulkier and lacks the hydrogen-bond donating capability of the carboxylic acid, which would disrupt the precise electronic and steric complementarity required for effective ligand-receptor binding. While the ester's carbonyl oxygen could still act as a hydrogen bond acceptor, the loss of the acidic functionality is predicted to be the dominant, detrimental factor for biological activity.

| Functional Group | Role in Repaglinide Binding | Predicted Effect of Methyl Esterification | Expected Outcome |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Forms critical ionic and/or hydrogen bonds with SUR1 residues. Acts as a key acidic pharmacophoric feature nih.gov. | Replaces the acidic proton and hydrogen-bonding donor site with a methyl group. | Significant loss of binding affinity and biological activity. |

| Amide Linkage (-CONH-) | Acts as a structural spacer and participates in hydrogen bonding nih.gov. | Unaffected by methyl esterification of the terminal carboxyl group. | Contribution to binding remains, but is insufficient to compensate for the loss of the acidic head group interaction. |

| Ethoxy Group (-OCH₂CH₃) | Contributes to binding, potentially through hydrophobic interactions nih.gov. | Unaffected by methyl esterification. | Contribution to binding remains. |

Stereochemical Considerations and Enantiomeric Purity in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a drug's biological activity, influencing its interaction with chiral biological targets like receptors and enzymes nih.gov. Repaglinide is a chiral molecule, and its activity is known to be highly stereospecific. The therapeutic agent is the single (S)-enantiomer nih.govresearchgate.net.

Research has demonstrated that the hypoglycemic potency of this class of compounds resides predominantly in the (S)-enantiomers nih.gov. The corresponding (R)-enantiomer of Repaglinide is considered a chiral impurity and exhibits only weak hypoglycemic activity researchgate.net. This pronounced difference in activity underscores the precise geometric fit required between the drug and its binding site on the SUR1 subunit. The specific spatial orientation of the substituents around the chiral center allows the (S)-enantiomer to adopt the correct conformation for optimal interaction with receptor residues, whereas the (R)-enantiomer cannot achieve this alignment.

This fundamental principle of stereoselectivity would apply directly to Repaglinide Methyl Ester. Any potential residual biological activity of the methyl ester derivative would be expected to reside exclusively in the (S)-enantiomer. The enantiomeric purity would, therefore, remain a critical quality attribute for the synthesis and evaluation of this analog, as the (R)-enantiomer would be an inactive impurity.

| Compound | Stereoisomer | Known/Predicted Biological Activity | Reference |

|---|---|---|---|

| Repaglinide | (S)-Repaglinide | Potent hypoglycemic agent; therapeutically active form. | nih.gov |

| (R)-Repaglinide | Weak hypoglycemic activity; considered an impurity. | researchgate.net | |

| This compound (Predicted) | (S)-Repaglinide Methyl Ester | Predicted to be the only potentially active enantiomer, though overall activity is expected to be very low. | N/A (Inferred) |

| (R)-Repaglinide Methyl Ester | Predicted to be inactive. | N/A (Inferred) |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and analyze how a molecule like this compound would interact with its biological target. These in silico methods can offer insights into binding modes, affinities, and the dynamic behavior of the ligand-receptor complex nanobioletters.comnih.govnih.gov.

Molecular Docking Studies with Target Receivers

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex unair.ac.id. Using the high-resolution cryo-EM structures of Repaglinide bound to the SUR1 subunit (e.g., PDB ID: 6JB3), docking studies can elucidate the specific interactions at the atomic level rcsb.org. For Repaglinide, these studies confirm its binding in a pocket within SUR1, stabilized by interactions with various amino acid residues nih.govrcsb.org.

To study this compound, a researcher would computationally modify the parent Repaglinide structure by converting the carboxylic acid to a methyl ester. This new structure would then be docked into the same SUR1 binding site. The docking algorithm would calculate the most favorable binding poses and estimate a binding energy score. It is anticipated that the docking score for this compound would be significantly less favorable (a less negative binding energy) than that of Repaglinide, reflecting the loss of the key hydrogen-bonding and ionic interactions mediated by the carboxylic acid group. The analysis would likely show that the methyl ester fails to form the critical interactions observed for the parent drug, leading to a less stable complex.

| Ligand | Key Interacting Residues in SUR1 (from structural studies) | Predicted Docking Score (Relative) | Predicted Interaction Changes |

|---|---|---|---|

| Repaglinide | Interacts with residues in transmembrane helices of SUR1, utilizing its carboxylic acid and other moieties for hydrogen bonding and hydrophobic contacts nih.govrcsb.org. | High (Strong negative binding energy) | N/A (Reference) |

| This compound | Same binding pocket as Repaglinide. | Low (Less negative or positive binding energy) | Loss of critical hydrogen bond/ionic interaction at the carboxylic acid site. Potential for steric clashes due to the added methyl group. |

Molecular Dynamics Simulations to Elucidate Binding Conformances

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, simulating the movements of atoms and molecules over time d-nb.info. While docking provides a static snapshot, MD simulations can assess the stability of a predicted binding pose and characterize the conformational changes in both the ligand and the protein upon binding nih.gov.

An MD simulation of the this compound-SUR1 complex, starting from the best-docked pose, would be used to evaluate its stability. Key metrics such as the root-mean-square deviation (RMSD) of the ligand would be monitored. A stable binding pose would show minimal fluctuation in the ligand's RMSD over the simulation time. For this compound, it is hypothesized that the MD simulation would show high RMSD values, indicating significant movement and instability within the binding pocket. The ligand would likely fail to maintain the key interactions and may even dissociate from the binding site during the simulation, confirming a weak and transient interaction.

Pharmacophore Modeling for Repaglinide and its Methyl Esters

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity rsc.orgresearchgate.netresearchgate.net. A pharmacophore model for Repaglinide and related benzoic acid derivatives has been proposed, identifying the key features required for KATP channel inhibition nih.gov. This model includes a hydrogen bond acceptor/acidic group, a hydrophobic region, and specific spatial relationships between these features.

The key features of a Repaglinide pharmacophore would include:

An acidic/hydrogen bond acceptor feature: Corresponding to the carboxylic acid group.

Hydrophobic features: Arising from the piperidine (B6355638) ring and the isobutyl group.

An aromatic ring feature.

Analytical Methodologies for Repaglinide Methyl Ester and Its Biotransformation Products

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating Repaglinide (B1680517) Methyl Ester from its parent compound, related impurities, and potential biotransformation products. The choice of technique depends on the analytical objective, whether it is routine quantification, stability testing, or metabolite identification.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the quantitative analysis of Repaglinide and its related compounds, including the methyl ester derivative. nih.govijprajournal.com The method's robustness and precision make it suitable for quality control in bulk drug and pharmaceutical formulations. worldwidejournals.com The core principle involves separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.

Several HPLC-UV methods have been developed for Repaglinide, which are directly applicable to Repaglinide Methyl Ester. jgtps.com Detection is typically performed at wavelengths where the molecule exhibits maximum absorbance, such as 240 nm, 242 nm, or 245 nm. nih.govworldwidejournals.comrjptonline.org Given that the chromophoric structure of this compound is nearly identical to that of Repaglinide, these wavelengths are effective for its detection as well.

Interactive Table: HPLC-UV Method Parameters for Repaglinide Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| RP C-18 (250×4.6 mm, 5 µm) | Methanol (B129727):Phosphate (B84403) Buffer pH 4.0 (7:3) | - | 240 | 6.14 | nih.gov |

| C18 (250x 4.6 mm, 5µm) | Acetonitrile (B52724): Ammonium formate (B1220265) (65:35) | 1.0 | 245 | 4.22 | worldwidejournals.com |

| Thermo C18 (250 x 4.6 x 5µ) | Methanol:0.2% Heptane sulphonate sodium (70:30) | 1.0 | 240 | 14.21 | jgtps.com |

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of Repaglinide and its derivatives. worldwidejournals.comresearchgate.net In this technique, the stationary phase (typically C18 or C8) is nonpolar, while the mobile phase is a polar solvent mixture, such as acetonitrile and/or methanol with an aqueous buffer. worldwidejournals.comresearchgate.net Compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

This compound, due to the replacement of the polar carboxylic acid group with a less polar methyl ester group, is more hydrophobic than Repaglinide. Consequently, in an RP-HPLC system, this compound will exhibit a longer retention time than the parent drug under identical conditions, allowing for effective separation. nih.gov These methods are validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable quantification. worldwidejournals.comresearchgate.net

Interactive Table: RP-HPLC Validation Parameters for Repaglinide

| Parameter | Range/Value | Reference |

|---|---|---|

| Linearity Range | 1–6 µg/mL | worldwidejournals.com |

| 10 to 1000 ng/ml | researchgate.net | |

| Accuracy | 99.72% to 100.33% | worldwidejournals.com |

| ≥98.17% | researchgate.net | |

| Precision (%RSD) | Intra-day: ≤2.9%, Inter-day: ≤2.9% | researchgate.net |

| Limit of Detection (LOD) | 0.057 µg/ml | worldwidejournals.com |

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. It has been successfully developed as a stability-indicating assay for Repaglinide. rjptonline.orgnih.gov The method typically uses precoated silica (B1680970) gel 60 F254 aluminum plates as the stationary phase and a solvent system like methanol:toluene for development. rjptonline.orgresearchgate.net

Quantification is achieved by densitometric scanning of the plates at a specific wavelength, such as 242 nm. rjptonline.org The separation is based on the compound's polarity, with different compounds migrating to different heights on the plate, resulting in distinct Retention factor (Rf) values. A reported method for Repaglinide showed a single spot at an Rf of 0.38. nih.gov Due to its different polarity, this compound would have a different Rf value, enabling its separation and quantification.

Interactive Table: HPTLC Method Details for Repaglinide

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Aluminium plates precoated with Silica Gel 60 F254 | rjptonline.orgresearchgate.net |

| Mobile Phase | Methanol: Toluene (2:8 v/v) | rjptonline.orgresearchgate.net |

| Detection Wavelength | 242 nm | rjptonline.orgresearchgate.net |

| Linearity Range | 0.50-12.00 µ g/band | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its application is generally limited to compounds that are volatile and thermally stable. This compound, like Repaglinide, is a large molecule with low volatility and is prone to thermal degradation. nih.gov Therefore, direct analysis by GC-MS is not a preferred method. While derivatization could potentially be employed to increase volatility, other techniques like LC-MS are more straightforward and suitable for this class of compounds, making GC-MS rarely applicable.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying drugs and their metabolites in complex biological matrices. scirp.orgresearchgate.net Its high sensitivity and specificity make it the gold standard for pharmacokinetic and biotransformation studies. researchgate.net For Repaglinide, LC-MS/MS methods typically use a reversed-phase column for separation and an electrospray ionization (ESI) source operating in positive ion mode. scirp.org Quantification is achieved using multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions, such as m/z 453.3 > 162.2 for Repaglinide. scirp.org

High-Resolution Mass Spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent drug and its metabolites. nih.govchromatographyonline.com This capability is invaluable for elucidating the structures of unknown biotransformation products. nih.gov Studies on Repaglinide have identified numerous degradation products and metabolites formed through pathways such as oxidation and hydrolysis. mdpi.com For instance, nine new degradation products of Repaglinide were identified in one study using LC-MS. mdpi.com These advanced MS techniques can readily distinguish this compound from Repaglinide based on its unique molecular mass.

Interactive Table: Identified Biotransformation Products of Repaglinide via LC-MS

| Product | Proposed Transformation | Reference |

|---|---|---|

| DP-1 | Oxidative deamination followed by oxidation | mdpi.com |

| DP-2 | N-dealkylation | mdpi.com |

| DP-3 | Hydrolysis of amide bond | mdpi.com |

| DP-4 | N-oxidation | mdpi.com |

| DP-5 | Hydroxylation on piperidine (B6355638) ring | mdpi.com |

| DP-6 | Dimerization | mdpi.com |

| DP-7 | Hydroxylation on phenyl ring | mdpi.com |

| DP-8 | Hydrolysis of ether bond | mdpi.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

UV Spectroscopy : The UV spectrum of Repaglinide in methanol shows maximum absorption peaks at 208, 243, and 285 nm. ppj.org.ly this compound is expected to have a nearly identical UV absorption profile as the ester group does not significantly alter the primary chromophore.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups within a molecule. The spectrum of Repaglinide shows characteristic bands for its carbonyl, amide, and aromatic groups. nih.govppj.org.ly For this compound, the key distinguishing feature would be the presence of a strong C=O stretching vibration characteristic of an ester (typically 1750-1735 cm⁻¹) and the absence of the broad O-H stretch associated with the carboxylic acid group in Repaglinide.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H NMR, provides detailed information about the chemical environment of hydrogen atoms in the molecule, allowing for unambiguous structure confirmation. ppj.org.ly The ¹H NMR spectrum of Repaglinide has been well-characterized. ppj.org.ly For this compound, the most significant difference would be the appearance of a new singlet peak, typically in the range of 3.7-3.9 ppm, corresponding to the three protons of the methyl ester group (-OCH₃). Concurrently, the characteristic broad singlet of the carboxylic acid proton (-COOH) found in the Repaglinide spectrum would be absent.

Mass Spectrometry (MS) : As detailed in section 7.1.5, mass spectrometry provides the molecular weight and fragmentation pattern of a compound. The protonated molecular ion [M+H]⁺ for Repaglinide is observed at an m/z of 453.3. scirp.orgmdpi.com this compound (C₂₈H₃₈N₂O₄) has a molecular weight of 466.6 g/mol , and would therefore show a distinct [M+H]⁺ ion at approximately m/z 467.3, confirming its identity and differentiating it from the parent drug. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D HSQC) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. ppj.org.ly By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the compound.

¹H NMR: Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For the parent compound, Repaglinide, ¹H NMR spectra reveal signals corresponding to aromatic protons, aliphatic protons in the piperidinyl and butyl groups, and the ethoxy group. medjpps.comppj.org.ly The structural confirmation of this compound would be definitively achieved by the appearance of a new singlet signal in the ¹H NMR spectrum, typically in the range of 3.6-3.9 ppm, corresponding to the three protons of the methyl ester group (-COOCH₃).

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The spectrum of this compound would be expected to show distinct signals for each unique carbon atom. The presence of the methyl ester would be confirmed by a characteristic signal for the methoxy (B1213986) carbon (-OCH₃) and a shift in the resonance of the carbonyl carbon (C=O) of the ester group compared to the carboxylic acid of Repaglinide. researchgate.net

2D HSQC: Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful technique that correlates the signals of directly attached proton and carbon atoms. researchgate.netnih.gov An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the methyl ester protons with the ¹³C signal of the methyl ester carbon, providing unambiguous confirmation of the ester group's presence and its connectivity within the molecule.

Table 1: Representative ¹H NMR Spectral Data for Repaglinide This table provides reference data for the parent compound, which is foundational for interpreting the spectrum of its methyl ester derivative.

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 9.73 | Singlet | -COOH |

| 8.15 | Singlet | Aromatic H |

| 7.32 | Doublet | Aromatic H |

| 7.11 - 7.16 | Multiplet | Aromatic H |

| 6.80 | Doublet | Aromatic H |

| 6.17 | Doublet | Aromatic H |

| 5.06 | Multiplet | -CH- (Butyl group) |

| 4.05 | Quartet | -O-CH₂- (Ethoxy group) |

| 3.75 | Singlet | -CH₂- (Benzoic acid side chain) |

| 1.0 - 1.64 | Multiplet | Aliphatic Protons |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of Repaglinide shows characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching of the amide and carboxylic acid, N-H stretching of the amide, and C-O stretching of the ether. ppj.org.lysemanticscholar.org

For this compound, the most significant change in the FTIR spectrum compared to Repaglinide would be the disappearance of the broad O-H stretching band associated with the carboxylic acid (typically around 3300-2500 cm⁻¹). Concurrently, a new, strong C=O stretching band for the ester group would appear, typically around 1750-1735 cm⁻¹. The C-O stretching vibrations associated with the ester group would also be observable. researchgate.net

Table 2: Key FTIR Absorption Bands for Repaglinide This table highlights the principal functional group vibrations in the parent compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3411 | O-H (Carboxylic Acid) | Stretching |

| 2960 | C-H (Aromatic) | Stretching |

| 2915 | C-H (Aliphatic) | Stretching |

| 1667 | C=O (Amide/Carboxylic Acid) | Stretching |

| 1315 | C-N | Stretching |

| 1261 | C-O-C (Ether) | Stretching |

Development and Validation of Bioanalytical Methods for this compound in Biological Matrices

Bioanalytical methods are essential for quantifying a drug or its metabolites in biological fluids like plasma or serum. nih.gov While specific validated methods for this compound are not extensively documented in public literature, the principles and parameters established for the parent drug, Repaglinide, provide a robust framework. These methods, typically based on High-Performance Liquid Chromatography (HPLC), are validated to ensure they are reliable and reproducible for their intended purpose. jddtonline.infofabad.org.tr

Assessment of Linearity, Precision, Accuracy, and Sensitivity

The validation of a bioanalytical method involves assessing several key parameters to ensure its performance is acceptable. au.dk

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. The method is considered linear over a range where the response is directly proportional to the concentration. For Repaglinide, linearity has been demonstrated over various concentration ranges, such as 55-550 ng/mL and 0.1-1.2 µg/mL, with correlation coefficients (r²) consistently close to 1.0, indicating a strong linear relationship. fabad.org.trnih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). For Repaglinide, intra-day and inter-day precision values are generally required to be less than 15%, demonstrating the method's reproducibility. jddtonline.infofabad.org.trau.dk

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the drug is added to a biological matrix and then measured. For Repaglinide, accuracy is typically accepted when the mean value is within ±15% of the nominal concentration. au.dkresearchgate.net

Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in concentration. It is practically defined by the lower limit of quantification (LLOQ).

Table 3: Summary of Bioanalytical Method Validation Parameters for Repaglinide

| Parameter | Typical Acceptance Criteria | Reported Values for Repaglinide | Source |

|---|---|---|---|

| Linearity Range | r² > 0.99 | 55-550 ng/mL | fabad.org.tr |

| 0.1-1.2 µg/mL | nih.gov | ||

| Precision (%RSD) | < 15% (< 20% at LLOQ) | Intra-day: 0.26-0.78% | fabad.org.tr |

| Inter-day: 1.30-1.56% | fabad.org.tr | ||

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Mean values within 15% of actual value | au.dk |

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection and quantification are critical performance characteristics of a bioanalytical method, defining the lowest concentrations of an analyte that can be reliably measured. nih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. und.edu It is often calculated based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. researchgate.netmtc-usa.com For Repaglinide, reported LOD values vary depending on the analytical technique, with values such as 0.1 µg/mL for HPLC-UV and 0.0006 mg/mL for another LC method being reported. nih.govmdpi.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. und.edu This is the lowest concentration on the calibration curve. For bioanalytical methods, the analyte response at the LOQ should be at least five times the response of a blank sample, and the precision (%RSD) should not exceed 20%. au.dk Reported LOQ values for Repaglinide include 0.4 µg/mL and 0.002 mg/mL. nih.govmdpi.com

Table 4: Reported LOD and LOQ Values for Repaglinide

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|

| HPLC-UV | 0.1 µg/mL | 0.4 µg/mL | nih.gov |

| LC Method | 0.0006 mg/mL (0.6 µg/mL) | 0.002 mg/mL (2 µg/mL) | mdpi.com |

| UV Spectrophotometry | 9.87 x 10⁻⁷ g/swab | 2.96 x 10⁻⁶ g/swab | researchgate.net |

| HPLC | 0.15 µg/ml | 0.45 µg/ml | researchgate.net |

Future Research Directions for Repaglinide Methyl Ester

Design and Synthesis of Advanced Repaglinide (B1680517) Methyl Ester Derivatives with Modified Pharmacological Profiles

The core structure of Repaglinide Methyl Ester offers a versatile scaffold for the design and synthesis of novel derivatives. The synthesis of Repaglinide itself involves the condensation of a 4-carboxymethyl-3-ethoxybenzoate derivative with S-(+)-1-(2-piperidylphenyl)-3-methyl-n-butylamine, followed by hydrolysis of the ester group. google.com By modifying the ester group or other parts of the molecule, new analogs with altered pharmacological profiles can be created.

Research into the structure-activity relationships of hypoglycemic benzoic acid derivatives has shown that modifications to the alkoxy residue ortho to the carboxy group can significantly increase activity and duration of action. acs.orgnih.gov For instance, replacing the methoxy (B1213986) group in related compounds with an alkyleneimino residue or introducing a larger α-alkyl residue has led to more potent compounds. acs.orgnih.gov One study synthesized a novel Repaglinide analog, 2-methoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethoxy)benzoic acid (OXR), which demonstrated significant neuroprotective and antidiabetic effects in rats, partly by upregulating key genes in the pancreas. nih.gov

Future work could focus on creating a library of this compound derivatives by altering the ester from methyl to other alkyl or aryl groups. google.com These new esters could then be evaluated for modified rates of hydrolysis, potentially leading to prodrugs with different pharmacokinetic profiles. Furthermore, substitutions on the piperidine (B6355638) ring or the phenyl rings could be explored to enhance binding affinity to target receptors or alter metabolic stability. acs.orgnih.gov

Table 1: Key Structural Modifications and Their Potential Pharmacological Impact

| Structural Modification Site | Potential Modification | Anticipated Pharmacological Profile Change |

|---|---|---|

| Ester Group | Substitution of methyl with larger alkyl or aryl groups | Altered rate of hydrolysis, modified prodrug activation, different pharmacokinetic profile |

| Ortho-Alkoxy Group | Variation of the ethoxy group | Increased activity and duration of action |

| α-Alkyl Residue | Introduction of different alkyl groups (e.g., isobutyl) | Enhanced potency compared to parent compounds nih.gov |

In-depth Mechanistic Studies of Esterase Specificity and Tissue Distribution in Hydrolyzing this compound

The conversion of this compound to its active acid form, Repaglinide, is mediated by esterase enzymes. However, the specific types of esterases involved and their distribution across different tissues are not well understood. Esterases are a diverse class of enzymes, and their substrate promiscuity is an active area of research. nih.govnih.gov Understanding which esterases specifically hydrolyze this compound is crucial for predicting its metabolic fate and tissue-specific activity.

Future research should aim to identify the primary human carboxylesterases responsible for this hydrolysis. nih.gov In vitro methodologies using recombinant human esterases or human tissue homogenates could be employed to determine the kinetic parameters of hydrolysis. Such studies would reveal whether the methyl ester is a substrate for widely expressed esterases or if its activation is restricted to specific tissues with a unique esterase profile. nih.gov This knowledge is critical, as differential esterase activity across a patient population could lead to variability in drug response. Furthermore, identifying a selective esterase-ester pair could open up possibilities for targeted drug delivery, where the active drug is released predominantly in the desired tissue. nih.gov

Exploration of this compound in Novel Drug Delivery Systems (e.g., nanoemulsions, nanocrystals) for Enhanced Research Efficacy

The parent compound, Repaglinide, is a BCS Class II drug, characterized by low solubility and high permeability. nih.gov This poor solubility can limit its bioavailability. nih.govnih.gov Consequently, significant research has been dedicated to developing novel drug delivery systems for Repaglinide, including microemulsions, niosomes, liponiosomal hybrids, and nanocrystals, to enhance its dissolution and absorption. nih.govnih.govresearchgate.netmdpi.com

These advanced delivery systems hold great promise for research involving this compound. Encapsulating the ester within nano-sized carriers could protect it from premature hydrolysis in the gastrointestinal tract, allowing for more controlled and targeted delivery to specific absorption sites or tissues.

Nanoemulsions and Microemulsions: These systems can solubilize lipophilic compounds like this compound, potentially increasing its oral bioavailability. researchgate.net

Niosomes and Liponiosomes: These vesicular systems can encapsulate both hydrophilic and lipophilic drugs, offering a platform for controlled release and improved stability. nih.govnih.govdovepress.com

Nanocrystals: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area, leading to faster dissolution rates and improved bioavailability, as demonstrated for Repaglinide. mdpi.com

Future studies should investigate the formulation of this compound into these novel delivery systems. The objective would be to modulate its release profile, enhance its stability, and improve its efficacy as a research tool or potential therapeutic agent.

Table 2: Novel Drug Delivery Systems for Repaglinide and Their Potential Application to its Methyl Ester

| Delivery System | Key Features for Repaglinide | Potential Research Benefit for this compound |

|---|---|---|

| Microemulsion Gel | Enhanced transdermal permeation and sustained release researchgate.net | Controlled release probe for in vitro skin models |

| Liponiosomal Hybrids | Improved stability and regulation of drug release nih.govdovepress.com | Stable formulation for mechanistic studies; controlled activation |

| Niosomes | Encapsulation of poorly soluble drugs, enhanced stability nih.gov | Improved delivery for cell culture experiments |

Utilization of this compound as a Research Probe for Specific Enzyme or Transporter Activity in Drug Discovery

Repaglinide exerts its therapeutic effect by binding to and closing ATP-sensitive potassium (KATP) channels on pancreatic β-cells, which stimulates insulin (B600854) secretion. nih.govdrugbank.comnih.gov this compound, as an inactive precursor, could be a valuable research tool to study the activity of specific esterases or drug transporters in living cells or tissues.

By designing the ester to be a substrate for a particular esterase, it can be used as a probe to map the functional activity of that enzyme. For example, a cell-permeable this compound derivative that is fluorescently tagged could be synthesized. Upon hydrolysis by intracellular esterases, the release of the fluorescent Repaglinide analog would allow for the visualization and quantification of esterase activity within specific cellular compartments. This approach would be particularly useful for studying esterase activity in complex biological samples like brain slices. nih.gov

Furthermore, the ester could be used to investigate the role of drug efflux transporters. If this compound is a substrate for a transporter while Repaglinide is not (or vice versa), the compound could be used to study transporter kinetics and inhibition, providing valuable insights for overcoming drug resistance in other therapeutic areas.

Integration of Computational and Experimental Approaches for Rational Design of Repaglinide Esters

The rational design of new Repaglinide esters can be significantly accelerated by integrating computational modeling with experimental validation. mdpi.com Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict how different ester modifications will affect the compound's properties.

Molecular docking studies could be used to model the interaction of various Repaglinide esters with the active sites of different human esterase enzymes. nih.gov This would help in designing esters that are either rapidly hydrolyzed by ubiquitous esterases (for a fast-acting prodrug) or are specifically cleaved by a targeted tissue-specific esterase. Similarly, computational models can predict physicochemical properties like solubility, permeability, and metabolic stability, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

These in silico predictions must then be validated through experimental work. Promising candidates identified through computational screening would be synthesized and evaluated in vitro for their hydrolysis rates, stability, and biological activity. This iterative cycle of computational design and experimental testing provides a powerful paradigm for efficiently developing novel Repaglinide esters with finely tuned pharmacological profiles for research and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Repaglinide Methyl Ester, and how can its purity be validated experimentally?

- Methodological Answer : The synthesis of this compound involves multi-step esterification and purification. For example, intermediates like 2-Despiperidyl-2-amino this compound (CAS: 1246820-55-2) are critical precursors, requiring careful control of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions . Purity validation typically employs HPLC with UV detection (e.g., using a C18 column and mobile phases adjusted to pH 4.0 and 2.5 for optimal separation) . Thin-layer chromatography (TLC) in a toluene-methylene chloride-methanol (2:2:1) system can also confirm intermediate identity .

Q. Which analytical techniques are most reliable for characterizing this compound and its metabolites?

- Methodological Answer : Gas chromatography (GC) coupled with flame ionization detection (FID) is effective for quantifying methyl ester content, as demonstrated in transesterification studies of rapeseed oil . For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. For instance, fatty acid methyl esters (FAMEs) are analyzed using GC-FID with HP-Innowax columns, programmed temperature ramps (140–260°C), and nitrogen carrier gas .

Advanced Research Questions

Q. How can experimental design methodologies like the Taguchi method optimize this compound synthesis parameters?

- Methodological Answer : The Taguchi method uses orthogonal arrays (e.g., L-9) to evaluate parameters such as catalyst concentration, reaction temperature, and molar ratios with minimal experimental runs . For example, in biodiesel methyl ester production, catalyst concentration (1.5 wt% KOH) was identified as the most influential parameter, contributing 77.6% to yield variance via ANOVA . Signal-to-noise (S/N) ratios (larger-the-better) quantify parameter effects, enabling systematic optimization . Researchers should replicate optimized conditions (e.g., 60°C, 1:6 methanol-to-oil ratio) and validate yields through triplicate experiments to ensure reproducibility.

Q. How do conflicting data on reaction mechanisms in this compound synthesis arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from differences in catalyst systems (acidic vs. basic) or solvent effects. For example, basic catalysts (e.g., NaOH) accelerate transesterification but require anhydrous conditions to avoid saponification, whereas acidic catalysts tolerate higher free fatty acid content . To resolve contradictions, researchers should:

- Compare reaction kinetics under standardized conditions (e.g., fixed temperature, solvent purity).

- Use control experiments (e.g., omitting catalysts) to isolate side reactions.

- Validate hypotheses via isotopic labeling (e.g., deuterated methanol) to trace esterification pathways .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound pharmacological studies?

- Methodological Answer : Dose-response curves for insulinotropic activity (e.g., in pancreatic islets) require nonlinear regression models (e.g., Hill equation) to estimate EC50 values . Researchers should:

- Use software like GraphPad Prism for curve fitting and confidence interval calculation.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.

- Report effect sizes (e.g., Cohen’s d) instead of relying solely on p-values to avoid misinterpretation .

Key Recommendations for Researchers

- Experimental Replicability : Clearly document catalyst sources (e.g., Sigma analytical-grade reagents) and reaction conditions (e.g., drying protocols for rapeseed oil) to ensure reproducibility .

- Data Transparency : Include raw datasets (e.g., GC-FID chromatograms) in supplementary materials, with filenames and formats specified for accessibility .

- Conflict Resolution : Address contradictory findings by conducting meta-analyses of published parameters (e.g., comparing catalyst efficiencies across studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.